molecular formula C20H21ClN2O3 B11505563 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11505563
M. Wt: 372.8 g/mol
InChI Key: DKTGAOACMHIWJV-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . The resulting intermediate undergoes further reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21ClN2O3/c1-12-14(15-5-4-6-16(21)19(15)23-12)9-10-22-20(24)13-7-8-17(25-2)18(11-13)26-3/h4-8,11,23H,9-10H2,1-3H3,(H,22,24)

InChI Key

DKTGAOACMHIWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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